(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c1-10-19-13(24-20-10)14(23)22-7-5-21(6-8-22)12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUWGURIWQWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.
Coupling with Piperazine: The final step would involve coupling the thiadiazole and trifluoromethyl-substituted phenyl intermediates with piperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.
Reduction: Reduction reactions might target the carbonyl group if present.
Substitution: The aromatic ring and piperazine moiety can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic ring or piperazine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of both the thiadiazole and piperazine components enhances the compound's efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.
Neuropharmacology
Compounds containing piperazine are often studied for their neuropharmacological effects. The potential anxiolytic and antidepressant activities of this compound can be explored through its interaction with neurotransmitter systems.
Antitumor Activity
Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific biochemical pathways. This includes up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
Material Science Applications
The unique chemical structure of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone also opens avenues in material sciences:
- Polymer Chemistry : Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of materials.
- Nanotechnology : The compound may be utilized in synthesizing nanoparticles with specific functional properties for drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives similar to the target compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth, suggesting the potential for developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that a related thiadiazole derivative inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential application in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocycle Variations
- Thiadiazole vs. Triazole: The target compound’s 1,2,4-thiadiazole ring differs from triazole-containing analogs (e.g., 3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(p-Tolyl)Methanone ).
- Substituent Effects : The 3-methyl group on the thiadiazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ), balancing activity and solubility.
Piperazine Substitutions
- Trifluoromethylphenyl vs. Sulfonyl/Aryl Groups: The 3-(trifluoromethyl)phenyl substituent on the piperazine contrasts with sulfonyl-linked aryl groups in 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives . The trifluoromethyl group’s electron-withdrawing nature may enhance receptor affinity compared to electron-donating methoxy or nitro groups .
Pharmacological and Physicochemical Properties
QSAR and Molecular Modeling
- LogP and Bioavailability: The trifluoromethyl group increases logP (predicted ~3.2) compared to nitro-substituted analogs (e.g., 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)-1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives, logP ~2.5) . Higher logP may improve membrane permeability but risks solubility issues.
- Enzyme Binding: Molecular docking studies (e.g., ) suggest thiadiazole-linked methanones exhibit stronger intermolecular interactions (e.g., hydrogen bonding with cysteine residues) than triazole-thioacetate derivatives.
Biological Activity
The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is part of a class of thiadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be described by its molecular formula . The structure features a thiadiazole ring, which is known for its biological significance, linked to a piperazine moiety substituted with a trifluoromethyl group.
Thiadiazole derivatives are known to exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors of key enzymes involved in cellular proliferation and survival. For instance, certain derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair mechanisms, making them potential candidates for cancer therapy .
- Antimicrobial Activity : Thiadiazole compounds have demonstrated efficacy against various pathogens, including fungi and bacteria. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cytotoxicity Assays : In vitro assays have shown that compounds similar to the target compound exhibit significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 2.32 µM to 10.10 µM depending on structural modifications .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, suggesting a mechanism that prevents cancer cell division and promotes apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Cell cycle arrest |
| 4i | MCF-7 | 2.32 | Apoptosis induction |
| 5e | HepG2 | 18 | PARP inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Fungal and Bacterial Inhibition : The presence of the thiadiazole ring enhances activity against various microbial strains. For example, compounds derived from similar structures have shown promising results against fungal pathogens and bacterial strains such as E. coli and S. aureus .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against MCF-7 and HepG2 cells. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazole derivatives, demonstrating their effectiveness in inhibiting fungal growth in vitro. The results suggested that these compounds could serve as lead candidates for developing new antifungal agents .
Q & A
Q. Optimization strategies :
- Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution efficiency.
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures enhances purity.
- Yield monitoring : Use HPLC to track intermediate formation (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are critical for structural validation, and what key spectral markers should be prioritized?
Answer:
Essential techniques :
- NMR :
- ¹H NMR : Look for singlet peaks at δ 2.5–3.0 ppm (piperazine CH₂ groups) and δ 3.7–4.2 ppm (thiadiazole-CH₃).
- ¹³C NMR : Signals at ~170 ppm (carbonyl carbon) and 110–120 ppm (CF₃ aromatic carbons) confirm connectivity .
- HRMS : Exact mass verification (e.g., m/z ~410.1 for [M+H]⁺) ensures molecular integrity.
- IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) .
Cross-validation : Combine XRD (for crystalline intermediates) and LC-MS to resolve ambiguities in stereochemistry .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., thiadiazole ring opening) be investigated?
Answer:
Methodological approach :
Byproduct isolation : Use preparative TLC or HPLC to isolate impurities.
Mechanistic probes :
- Isotopic labeling : Introduce ¹⁸O or deuterium to trace hydrolysis pathways.
- Kinetic studies : Vary pH (4–10) and temperature to identify degradation triggers.
Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of intermediates and transition states .
Case example : A 2022 study resolved thiadiazole ring-opening byproducts via LC-MS/MS fragmentation patterns and proposed a base-catalyzed hydrolysis mechanism .
Advanced: What strategies are effective in molecular docking studies to evaluate this compound’s biological targets?
Answer:
Protocol :
- Target selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., serotonin or dopamine receptors).
- Docking software : Use AutoDock Vina or Schrödinger Glide with the following parameters:
- Grid box : Centered on binding pockets (e.g., 5-HT₂A receptor’s orthosteric site).
- Scoring : Include MM-GBSA for binding energy refinement.
- Validation : Compare docking poses with co-crystallized ligands (PDB: 6WGT) to assess steric/electronic complementarity .
Key finding : A 2023 study identified strong π-π stacking between the trifluoromethylphenyl group and Tyr370 in 5-HT₂A, suggesting antagonistic potential .
Advanced: How should contradictory spectral data (e.g., NMR vs. XRD) be resolved during characterization?
Answer:
Troubleshooting workflow :
Replicate experiments : Ensure consistency across NMR (500 MHz+, DMSO-d₆) and XRD (single-crystal) datasets.
Dynamic effects : Use VT-NMR (variable temperature) to detect conformational flexibility.
Complementary techniques :
- Solid-state NMR : Resolve discrepancies between solution and crystal structures.
- NOESY : Identify through-space interactions to validate piperazine-thiadiazole orientation .
Example : A 2021 study resolved conflicting NOE signals by attributing them to rapid chair flipping of the piperazine ring in solution .
Advanced: What formulation challenges arise due to the compound’s poor aqueous solubility, and how can they be mitigated?
Answer:
Strategies :
- Salt formation : React with HCl or maleic acid to improve hydrophilicity.
- Nanoformulation : Use PLGA nanoparticles (100–200 nm) or liposomes for enhanced bioavailability.
- Co-solvents : Ethanol/Cremophor EL mixtures (20% v/v) stabilize solutions for in vivo dosing .
Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) confirm excipient compatibility .
Advanced: How does the compound’s stability under physiological pH (e.g., vs. 7.4) impact experimental design?
Answer:
pH-dependent degradation :
- Acidic conditions (pH 1.2) : Hydrolysis of the methanone bridge dominates (t₁/₂ ~4 hrs).
- Neutral/basic conditions (pH 7.4) : Thiadiazole ring oxidation occurs, forming sulfoxide derivatives .
Q. Design adjustments :
- Buffered systems : Use phosphate (pH 7.4) or citrate (pH 5.0) buffers in kinetic assays.
- Protective agents : Add antioxidants (e.g., BHT) to cell culture media .
Advanced: How can SAR studies be designed to compare this compound with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives)?
Answer:
SAR framework :
Analog synthesis : Replace CF₃ with Cl, Br, or OCF₃ groups via Suzuki coupling.
Biological assays :
- In vitro : Measure IC₅₀ against kinase panels (e.g., EGFR, VEGFR-2).
- In silico : Generate 3D-QSAR models (CoMFA/CoMSIA) to map substituent effects.
Data integration : Cluster analysis (e.g., PCA) correlates electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Outcome : A 2024 study found CF₃ analogs exhibit 10-fold higher EGFR inhibition than Cl derivatives due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
